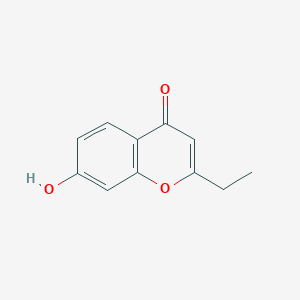

2-ethyl-7-hydroxy-4H-chromen-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

137215-31-7 |

|---|---|

Molecular Formula |

C11H10O3 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

2-ethyl-7-hydroxychromen-4-one |

InChI |

InChI=1S/C11H10O3/c1-2-8-6-10(13)9-4-3-7(12)5-11(9)14-8/h3-6,12H,2H2,1H3 |

InChI Key |

ONHNMNPBYPHXOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=O)C2=C(O1)C=C(C=C2)O |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 7 Hydroxy 4h Chromen 4 One and 4h Chromen 4 One Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the carbon-hydrogen framework.

One-Dimensional NMR (¹H and ¹³C NMR) for Proton and Carbon Framework Analysis

One-dimensional NMR techniques, including ¹H and ¹³C NMR, are fundamental for determining the basic structure of chromen-4-one derivatives. scielo.brrsc.orgunibo.itsharif.edursc.org In the ¹H NMR spectrum of a related compound, 7-hydroxy-4-methyl-2H-chromen-2-one, specific proton signals are observed. For instance, the methyl group protons appear as a singlet at δ 2.36 ppm, while the aromatic protons resonate at δ 6.70, 6.78-6.81, and 7.57-7.59 ppm. rsc.org The hydroxyl proton gives a singlet at δ 10.52 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. For various 4H-chromen-4-one derivatives, characteristic signals for the carbonyl carbon (C-4), and other carbons in the chromenone core are observed, confirming the fundamental structure. scielo.brrsc.orgunibo.it

A representative, though not exhaustive, summary of ¹H and ¹³C NMR data for various 4H-chromen-4-one derivatives is presented below.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 7-Hydroxy-4-methyl-2H-chromen-2-one | 2.36 (s, 3H, -CH₃), 6.12 (s, 1H), 6.70 (d, 1H), 6.78-6.81 (m, 1H), 7.57-7.59 (d, 1H), 10.52 (s, 1H, -OH) | Not specified | rsc.org |

| 7-Methoxy-4-methyl-2H-chromen-2-one | 2.39 (s, 3H, -CH₃), 3.86 (s, 3H, -OCH₃), 6.21 (s, 1H), 6.97 (d, 2H), 7.67-7.69 (d, 1H) | Not specified | rsc.org |

| 5-Hydroxy-4,7-dimethyl-2H-chromen-2-one | 2.27 (s, 3H, -CH₃), 2.54 (s, 3H, -CH₃), 6.03 (s, 1H), 6.57 (s, 1H), 6.61 (s, 1H), 10.48 (s, 1H, -OH) | Not specified | rsc.org |

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of chromen-4-one derivatives. ceon.rsscience.govsdsu.edubeilstein-journals.orgyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. sdsu.eduresearchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded, which is crucial for determining the stereochemistry and conformation of the molecule. ceon.rsyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. science.govsdsu.eduyoutube.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is used to identify longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. rsc.orgscience.govsdsu.eduyoutube.comresearchgate.net For instance, in a chroman-4-one derivative, HMBC correlations from H₂-2 to C-3, C-4, and C-8a, and from H-3 to C-4 helped to establish the core structure. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Characterization of Key Functional Groups and Molecular Fingerprints

The IR spectrum of a chroman-4-one derivative clearly shows absorption bands for hydroxyl (3367 cm⁻¹) and conjugated carbonyl (1732 and 1620 cm⁻¹) groups. rsc.org In a series of 4H-chromene derivatives, characteristic IR bands were observed for amine groups (3395, 3324 cm⁻¹), a nitrile group (2198 cm⁻¹), and a carbonyl group (1661 cm⁻¹). sharif.edu These distinct absorption bands serve as a molecular fingerprint, confirming the presence of key functional groups.

Analysis of Vibrational Modes and Bands

A detailed analysis of the vibrational modes can be achieved through theoretical calculations, which complement the experimental data. researchgate.net For various chromone (B188151) derivatives, the vibrational assignments have been supported by potential energy distribution (PED) analysis. researchgate.net This allows for a more precise understanding of which atomic motions contribute to each observed vibrational band.

| Functional Group | Typical IR Absorption (cm⁻¹) | Reference |

| Hydroxyl (-OH) | 3367 | rsc.org |

| Carbonyl (C=O) | 1732, 1661, 1620 | rsc.orgsharif.edu |

| Amine (N-H) | 3395, 3324 | sharif.edu |

| Nitrile (C≡N) | 2198 | sharif.edu |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For 7-hydroxy-4-methyl coumarin (B35378), a structurally related compound, the maximum absorption (λmax) was observed at 321 nm. iajpr.com The UV-Vis spectra of various 4H-chromenone derivatives have been recorded in different solvents, such as cyclohexane, to study their absorption and emission properties. rsc.orgscience-softcon.de The electronic properties, including HOMO-LUMO energy gaps, can also be investigated using computational methods like time-dependent density functional theory (TD-DFT). researchgate.netresearchgate.net

| Compound | λmax (nm) | Solvent | Reference |

| 7-Hydroxy-4-methyl coumarin | 321 | Water:Methanol (70:30) | iajpr.com |

| Various 4H-chromenones | Not specified | Cyclohexane | rsc.org |

Elucidation of Electronic Transitions and Conjugation Patterns

The electronic absorption properties of 4H-chromen-4-one derivatives are determined by the conjugated system of the chromone core. nih.gov UV-Vis spectroscopy is a key technique for investigating these properties. The spectra of 4-hydroxycoumarin (B602359) derivatives, which share a similar benzopyrone structure, show good UV absorption properties in the range of 280–380 nm. researchgate.net The electronic transitions are influenced by the substituents on the chromone ring and the solvent used. researchgate.net

For instance, the introduction of electron-donating groups on the benzene (B151609) ring of the cinnamoyl moiety in 4-hydroxycoumarin derivatives leads to a bathochromic shift (a shift to longer wavelengths) in both the UV/Vis absorption and emission spectra compared to unsubstituted analogues. researchgate.net This indicates a modification of the energy levels of the molecular orbitals involved in the electronic transitions. Quantum chemical computations can be utilized to further investigate the electronic, molecular, and geometrical properties of such conjugated systems. researchgate.net The chromone core itself is a significant pharmacophore, and its electronic properties are crucial to the biological activity of its derivatives. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization. libretexts.orglibretexts.org

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization techniques with distinct characteristics. EI is a hard ionization method that uses high-energy electrons to bombard a sample, leading to extensive fragmentation and often providing a detailed fingerprint of the molecule's structure. libretexts.orgnih.gov The resulting mass spectrum contains a molecular ion peak (M+•) and numerous fragment ion peaks. chemguide.co.uk The molecular ions are energetically unstable and break down into smaller, positively charged ions and uncharged radicals; only the charged particles are detected. libretexts.orglibretexts.org The stability of the resulting fragment ions, such as acylium ions ([RCO]+), influences the intensity of their corresponding peaks in the spectrum. libretexts.org

In contrast, ESI is a soft ionization technique, ideal for more polar and thermally labile compounds. nih.govresearchgate.net It typically generates protonated molecules [M+H]+ or other adducts (e.g., [M+Na]+), with significantly less fragmentation than EI. nih.govresearchgate.net This is advantageous for determining the molecular mass of the parent compound. stackexchange.com To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed, where a specific precursor ion is selected and fragmented through collision-induced dissociation (CID), providing valuable structural information. nih.gov For chromen-4-one derivatives, High-Resolution Mass Spectrometry (HRMS) with EI has been used to confirm molecular formulas with high accuracy. nih.gov

Table 1: Predicted Collision Cross Section (CCS) Data for an Isomer, 4-ethyl-7-hydroxychromen-2-one

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 191.07027 | 135.4 |

| [M+Na]+ | 213.05221 | 146.1 |

| [M-H]- | 189.05571 | 140.4 |

| [M+NH4]+ | 208.09681 | 154.9 |

| [M+K]+ | 229.02615 | 144.2 |

Data predicted for an isomer, 4-ethyl-7-hydroxychromen-2-one, using CCSbase. uni.lu

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing data on bond lengths, bond angles, and conformation. nih.gov

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis allows for the unambiguous determination of a molecule's structure. For example, the analysis of 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate revealed that it crystallizes in the monoclinic P21/n space group. researchgate.net In this structure, the coumarin ring system is planar, and the crystal packing is stabilized by intermolecular O—H···O hydrogen bonds and π–π stacking interactions. researchgate.net Similarly, the crystal structure of 5-Hydroxy-7-methoxy-4H-chromen-4-one, which also crystallizes in a monoclinic system, is stabilized by a strong intramolecular hydrogen bond and π–π stacking. nih.gov The analysis of various 4H-chromene derivatives confirms their molecular conformations and the role of intermolecular forces, such as hydrogen bonds, in forming their crystal structures. researchgate.netnih.gov

Table 2: Example Crystallographic Data for a Related Chromenone Derivative

| Parameter | 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate researchgate.net |

|---|---|

| Molecular Formula | C₁₀H₈O₃·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.9508 (5) |

| b (Å) | 11.3074 (8) |

| c (Å) | 11.7833 (8) |

| β (°) | 105.643 (1) |

| Volume (ų) | 891.81 (11) |

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Lattices

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goveurjchem.com This method maps properties onto the surface, such as the normalized contact distance (d_norm), to identify regions of close intermolecular contact. nih.gov Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. nih.gov

Table 3: Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Related Coumarin Derivative

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 57.0 |

| O···H/H···O | 29.3 |

| C···H/H···C | 8.1 |

Data for 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl]-4,4-dimethylpiperidine-2,6-dione. nih.gov

Other Spectroscopic and Analytical Techniques (e.g., Electron Paramagnetic Resonance (EPR))

While techniques like NMR, IR, and UV-Vis are standard for characterizing diamagnetic organic molecules, Electron Paramagnetic Resonance (EPR) spectroscopy is specifically used for studying species with unpaired electrons, such as radicals or transition metal complexes. semanticscholar.org In the context of chromen-4-ones, EPR would not be used to study the parent molecule itself, as it is not paramagnetic. However, it is a valuable tool for characterizing metal complexes derived from chromenone ligands. For example, the EPR spectra of Cu(II) complexes with chromone-derived ligands have been used to confirm their square planar geometry and to show the absence of exchange interactions between the copper centers in the solid state. researchgate.net EPR can also be employed to detect and characterize radical intermediates that may form during certain chemical reactions involving chromone derivatives. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Ethyl 7 Hydroxy 4h Chromen 4 One and 4h Chromen 4 One Systems

Quantum Chemical Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. uomphysics.net DFT calculations have been widely applied to various chromene derivatives to understand their geometric, electronic, and spectroscopic properties. uomphysics.netresearchgate.net

Geometric Optimization and Conformation Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometric optimization. For chromen-4-one systems, DFT methods, such as B3LYP with a 6-311G+(d,p) basis set, are commonly used to find the minimum energy conformation. uomphysics.net The optimization process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy state is reached. The absence of imaginary vibrational frequencies in the subsequent frequency calculation confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. uomphysics.net

In a study on a closely related compound, ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, DFT calculations were performed to optimize its geometry. The theoretical results for bond lengths and angles showed excellent correlation with experimental data obtained from single-crystal X-ray diffraction, validating the accuracy of the computational approach. uomphysics.net For 2-ethyl-7-hydroxy-4H-chromen-4-one, a similar computational approach would reveal the planarity of the chromen-4-one core and the preferred orientation of the ethyl and hydroxyl groups.

Table 1: Representative Optimized Geometric Parameters for a Chromen-4-one Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C2=O2 | 1.215 | O2-C2-C3 = 124.5 |

| C4=O4 | 1.234 | C3-C4-C4a = 122.1 |

| C7-O7 | 1.362 | C6-C7-O7 = 120.5 |

| C2-C3 | 1.451 | C2-C3-C4 = 118.9 |

Note: The data presented in this table is illustrative and based on general findings for chromen-4-one systems. Actual values for this compound would require specific DFT calculations.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gap, Frontier Molecular Orbitals)

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

For chromen-4-one derivatives, the HOMO is typically localized over the electron-rich parts of the molecule, such as the benzene (B151609) ring and the hydroxyl group, while the LUMO is often distributed over the pyrone ring, particularly the α,β-unsaturated ketone moiety. In the case of ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, the calculated HOMO-LUMO energy gap was found to be 4.4216 eV, suggesting good kinetic stability. uomphysics.net Similar calculations for this compound would provide valuable information about its electronic characteristics.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Representative Chromen-4-one Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.83 |

| HOMO-LUMO Gap (ΔE) | 4.42 |

Note: The data is based on a representative chromen-4-one derivative and serves as an example. uomphysics.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential).

For chromen-4-one systems, the MEP map typically shows the most negative potential around the carbonyl oxygen atom (O4) and the hydroxyl oxygen atom (O7), making these sites susceptible to electrophilic attack. The hydrogen atoms of the hydroxyl group and the aromatic ring generally exhibit positive potential, indicating their susceptibility to nucleophilic attack. An MEP analysis of this compound would provide a clear visual guide to its reactive centers.

Prediction of Vibrational Frequencies and Spectroscopic Properties

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. DFT calculations are widely used for this purpose, and the predicted frequencies, after appropriate scaling, generally show good agreement with experimental data. nih.govscirp.org The analysis of vibrational modes helps in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.gov

For a molecule like this compound, theoretical vibrational analysis would predict characteristic stretching frequencies for the C=O, O-H, C-O, and C-H bonds, as well as the bending vibrations of the various functional groups. nih.govscirp.org For instance, the C=O stretching vibration in chromen-4-ones typically appears in the range of 1600-1650 cm⁻¹. researchgate.net

Calculation of Quantum Chemical Descriptors (Chemical Hardness, Softness, Chemical Potential, Electrophilicity Index)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A higher hardness value indicates lower reactivity. researchgate.net

Chemical Softness (S): Is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of different chromen-4-one derivatives.

Table 3: Calculated Quantum Chemical Descriptors for a Representative Chromen-4-one Derivative

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -4.04 |

| Chemical Hardness (η) | 2.21 |

| Chemical Softness (S) | 0.45 |

| Electrophilicity Index (ω) | 3.69 |

Note: The values are illustrative and derived from the representative HOMO/LUMO energies in Table 2.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. mdpi.com This method is instrumental in drug discovery for understanding ligand-receptor interactions and for virtual screening of potential drug candidates. nih.govsci-hub.st

In the context of this compound, molecular docking studies could be employed to investigate its potential binding to various biological targets. The process involves preparing the 3D structures of both the ligand and the receptor. The docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity. mdpi.com

Studies on other chromone (B188151) derivatives have successfully used molecular docking to elucidate their binding modes with enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). nih.gov For this compound, docking studies could reveal key interactions, such as hydrogen bonds between the hydroxyl group and amino acid residues in the active site of a target protein, and hydrophobic interactions involving the ethyl group and the aromatic rings. sci-hub.stnih.gov The results of such studies can provide valuable insights into the potential biological activities of the compound and guide the design of more potent analogs.

Ligand-Protein Interaction Mechanisms (Hydrogen Bonding, Pi-Pi Stacking)

The interaction of 4H-chromen-4-one derivatives with proteins is significantly influenced by noncovalent interactions, primarily hydrogen bonding and pi-pi stacking. The chromen-4-one core, being nearly planar, facilitates these interactions.

Hydrogen Bonding: The carbonyl group and any hydroxyl groups on the chromone scaffold are key participants in hydrogen bonding. For instance, the hydroxyl group at the 5-position can form an intramolecular hydrogen bond with the carbonyl oxygen, which stabilizes the conformation of the molecule. In protein-ligand complexes, these groups can form hydrogen bonds with amino acid residues in the binding site. For example, in studies with adenosine (B11128) A2B receptors, hydrogen bonding was identified as a crucial interaction for the binding affinity of chromenone derivatives. ekb.eg Similarly, chromone derivatives have been shown to form hydrogen bonds with amino acid residues like Ala174, Pro176, and Lys207 in other receptor binding sites. physchemres.org

Pi-Pi Stacking: The aromatic rings of the chromen-4-one system are prone to engage in pi-pi stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan in protein binding pockets. These interactions are a common feature in the crystal structures of chromone derivatives, where pi-pi stacking is observed between adjacent chromenone rings. nih.gov In a study of 2-(2-chlorophenyl)-7-methyl-4H-chromen-4-one, strong pi-pi stacking interactions were observed between the fused benzene and pyran rings with a centroid-centroid distance of 3.578 Å. researchgate.net The planarity of the chromenone ring system is a critical factor that facilitates these stacking interactions. iucr.org

Prediction of Binding Affinities to Biological Targets (e.g., Enzymes, Receptors like Mpro, RdRp, COX, p38 MAP kinase, ROCK)

Computational docking studies are widely used to predict the binding affinities of 4H-chromen-4-one derivatives to various biological targets. These studies provide insights into the potential therapeutic applications of these compounds.

Enzymes and Receptors: Derivatives of 4H-chromen-4-one have been investigated as potential inhibitors of several enzymes and receptors implicated in various diseases. Molecular docking studies have been conducted to evaluate their binding affinity against targets like the COX-2 enzyme, which is involved in inflammation. researchgate.net Other studies have explored their potential as inhibitors for targets relevant to cancer, such as the human estrogen receptor alpha (HERA). d-nb.info For instance, N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides showed good binding affinities towards HERA, with the p-fluorophenyl substituted compound exhibiting the best binding energy of -9.6 kcal/mol. d-nb.info

Furthermore, the 4H-chromen-4-one scaffold has been identified as a promising framework for developing agents targeting breast cancer. researchgate.neteurekaselect.com In the context of neurodegenerative diseases, chromenone derivatives have been evaluated as ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in conditions like Alzheimer's disease. nih.gov Some derivatives have shown high affinity for the σ1 receptor, with Ki values as low as 19.6 nM. nih.gov

The following table summarizes the predicted binding affinities of some 4H-chromen-4-one derivatives to different biological targets based on computational studies.

| Derivative | Target | Predicted Binding Affinity (kcal/mol) |

| 3-(4'-Nitrobenzoyl)-7-(1H-1,2,4-triazol-1-yl)-2-(4'-nitrophenyl)-4H-chromen-4-one | BRCA2-DSS1 Complex (Breast Cancer) | -12.45 |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide (B126) (p-fluorophenyl sub.) | Human Estrogen Receptor Alpha (HERA) | -9.6 |

| Doxorubicin (Standard Drug) | Human Estrogen Receptor Alpha (HERA) | -6.7 |

Virtual Screening Approaches for Biological Activity Prediction

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach has been applied to 4H-chromen-4-one derivatives to predict their biological activities.

By employing virtual screening, researchers can efficiently evaluate large numbers of chromone derivatives for their potential to interact with specific biological targets. This method helps in prioritizing compounds for further experimental testing, thereby accelerating the drug discovery process. For example, virtual screening can be used to identify chromone derivatives with potential anticancer or anti-inflammatory properties by docking them against relevant protein targets.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Models

Development and Validation of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) and machine learning models are powerful computational tools for predicting the biological activity of chemical compounds based on their molecular structure. ijprajournal.com These models have been successfully developed and validated for 4H-chromen-4-one derivatives to forecast their therapeutic potential.

In a recent study, a QSAR model was constructed to investigate the anticancer potential of 4H-chromen-4-one derivatives against MCF-7 breast cancer cells. researchgate.neteurekaselect.com The model demonstrated strong predictive performance with a leave-one-out cross-validated R2 (Q2loo) value of 0.7790 and an external validation R2ext value of 0.5049. researchgate.neteurekaselect.com Additionally, various machine learning models, including random forest, support vector regression, multiple linear regressions, partial least squares, and ordinary least squares, have been employed, yielding R2 values ranging from 0.6614 to 0.9404. researchgate.net These models help in understanding the relationship between the chemical structure of the chromone derivatives and their biological activity.

Identification of Key Molecular Descriptors Influencing Activity

A crucial aspect of QSAR and machine learning studies is the identification of key molecular descriptors that significantly influence the biological activity of the compounds. These descriptors can be electronic, topological, or steric in nature.

For the anticancer activity of 4H-chromen-4-one derivatives against breast cancer, key molecular descriptors have been identified. researchgate.netbenthamscience.com These include:

MATS2e: An electronic descriptor.

SCH-5: A topological descriptor. researchgate.net

minaasC: An electronic descriptor. researchgate.netontosight.ai

The identification of these descriptors provides valuable insights into the structural features of the 4H-chromen-4-one scaffold that are essential for its anticancer activity. researchgate.netbenthamscience.com This knowledge can guide the rational design and structural optimization of new, more potent derivatives.

Advanced Theoretical Approaches for Intermolecular Interactions

Advanced theoretical approaches, such as Density Functional Theory (DFT), are employed to gain a deeper understanding of the intermolecular interactions of 4H-chromen-4-one systems. tandfonline.comjacsdirectory.com These methods allow for detailed analysis of molecular geometries, electronic properties, and the nature of noncovalent interactions.

DFT calculations can be used to investigate the molecular electrostatic potential, which provides information about the chemical reactivity and intermolecular interaction sites of a molecule. tandfonline.com Frontier molecular orbital analysis helps in understanding charge transfer within the molecule. tandfonline.comresearchgate.net Furthermore, these theoretical studies can be combined with experimental techniques to provide a comprehensive picture of the structural and electronic properties that govern the biological activity of chromone derivatives. tandfonline.com For instance, theoretical models have been used to accurately compute phenolic OH bond dissociation energies, which is crucial for evaluating antioxidant activity. bohrium.com

Analysis of Weak Interactions in Solution and Solid State

The supramolecular architecture and bulk properties of crystalline organic compounds, including this compound, are governed by a network of weak intermolecular interactions. These non-covalent forces, though individually gentle, collectively dictate the packing of molecules in the crystal lattice and their behavior in solution. Key among these are hydrogen bonds, van der Waals forces (including London dispersion forces, dipole-dipole interactions), and π-π stacking interactions.

In the solid state, the 7-hydroxy group of this compound is a potent hydrogen bond donor, while the carbonyl oxygen at the 4-position and the ether oxygen within the chromene ring act as hydrogen bond acceptors. This facilitates the formation of robust hydrogen-bonding networks, which are often a primary determinant of the crystal packing. For instance, in related heterocyclic compounds, similar hydroxyl and carbonyl functionalities are known to form dimeric structures or extended chains through hydrogen bonding.

Furthermore, the planar aromatic portion of the chromen-4-one core allows for significant π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent molecules. The presence of the ethyl group at the 2-position can influence these stacking arrangements through steric effects, potentially leading to slipped-stack or herringbone packing motifs rather than a direct face-to-face stacking.

In solution, the nature of the solvent plays a crucial role in modulating these weak interactions. Polar protic solvents can compete for hydrogen bonding sites, disrupting the intermolecular hydrogen bonds that might be observed in the solid state. Conversely, non-polar solvents would favor the persistence of such interactions between solute molecules. The solubility and aggregation behavior of this compound in different media are thus directly linked to the balance of these weak forces. The interaction between solvent molecules and the crystal faces of the solute can also influence crystal growth and morphology. nih.gov

In Silico ADMET Predictions (Focusing on Absorption, Distribution, Metabolism, Excretion aspects relevant to drug design)

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step in the drug discovery process. In silico methods provide a rapid and cost-effective means of predicting these properties, helping to identify promising drug candidates and flag potential liabilities early on. For the 4H-chromen-4-one scaffold, numerous computational studies have been performed to assess the ADMET properties of various derivatives.

These in silico predictions are generally based on the molecular structure of the compound and employ a range of computational models. For instance, a compound's oral bioavailability is often initially assessed using Lipinski's "Rule of Five," which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

The following table summarizes key ADMET parameters that are typically evaluated for chromen-4-one derivatives in silico. While specific data for this compound is not available in the provided search results, the table presents a generalized view based on studies of analogous compounds.

| ADMET Parameter | Predicted Property for Chromen-4-one Derivatives | Relevance in Drug Design |

|---|---|---|

| Absorption | Generally good human intestinal absorption (HIA) predicted for many derivatives. nih.gov | Indicates the potential for oral bioavailability. |

| Distribution | Blood-Brain Barrier (BBB) penetration can be variable. Some derivatives may have difficulty crossing the BBB. nih.gov | Determines if a compound can reach its target in the central nervous system. |

| Metabolism | Often predicted to be substrates for Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which can lead to metabolic degradation. | Affects the compound's half-life and potential for drug-drug interactions. |

| Excretion | Metabolites are typically more polar and are excreted renally. | Determines the primary route of elimination from the body. |

| Toxicity | Most chromen-4-one derivatives are predicted to have low toxicity. nih.gov However, some may show potential for hepatotoxicity or cardiotoxicity depending on the specific substitutions. | Early identification of potential safety concerns is crucial. |

In silico ADMET profiling serves as a valuable guide for medicinal chemists to prioritize which compounds to synthesize and to identify potential issues that may need to be addressed through structural modification. nih.gov For instance, if a compound is predicted to have poor absorption, chemists might add or modify functional groups to improve its solubility or permeability. Similarly, if a compound is predicted to be rapidly metabolized, modifications might be made to block the metabolic site.

Structure Activity Relationship Sar Studies of 4h Chromen 4 One Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 4H-chromen-4-one derivatives is significantly influenced by the position and chemical nature of substituents on the chromene ring system. Research has consistently shown that even minor modifications can lead to substantial changes in efficacy and target selectivity.

For instance, in the development of selective COX-2 inhibitors, the nature and size of the substituent at the C-3 position of the chromene scaffold have been identified as critical for inhibitory activity. nih.govresearchgate.net A study on 2-phenyl-4H-chromen-4-one derivatives revealed that a benzyl (B1604629) group at this position resulted in the most potent and selective COX-2 inhibition compared to other substituents like acetyl, allyl, ethyl, methyl, hydroxyl, or a simple hydrogen atom. researchgate.net This highlights the importance of the steric and electronic properties of the substituent at this specific location.

Furthermore, the substitution pattern on a phenyl ring attached to the chromene core can dramatically alter biological effects. In a series of furochromone derivatives, the position of halogen atoms on a phenyl substituent was found to be a key determinant of their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Specifically, a 3-chlorophenyl group on the furan (B31954) ring resulted in moderate activity, while a halogen at the para-position led to reduced inhibitory effects. nih.gov This suggests that the precise positioning of electron-withdrawing groups is crucial for optimal interaction with the enzyme's active site.

In another example, the anti-inflammatory activity of 2-phenyl-4H-chromen-4-one derivatives was found to be dependent on the substituents. One particular compound from a synthesized series demonstrated significant potential by downregulating the expression of pro-inflammatory markers like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov

The importance of the planarity of the chromen-4-one unit itself has also been demonstrated. In a study of chromenone derivatives as interleukin-5 inhibitors, saturation of the chromen-4-one ring to a chroman-4-one resulted in a complete loss of inhibitory activity. nih.gov This underscores the critical role of the planar chromen-4-one scaffold for this particular biological target.

The following table summarizes the impact of various substituents on the COX-2 inhibitory activity of 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives, as reported in a study by Zarghi and Kakhki (2015). researchgate.net

| Compound | Substituent at C-3 (R) | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) |

| 3 | H | 10.80 | 0.11 | 98.2 |

| 4 | OH | 9.79 | 0.13 | 75.3 |

| 5a | OMe | 12.65 | 0.1 | 126.5 |

| 5b | OEt | 13.42 | 0.09 | 149.1 |

| 5c | OAllyl | 13.85 | 0.08 | 173.1 |

| 5d | OBz | 20.10 | 0.07 | 287.1 |

| 6 | OCOCH₃ | 15.65 | 0.08 | 195.6 |

| Celecoxib | - | 24.30 | 0.06 | 405 |

Data sourced from Zarghi, A., & Kakhki, S. (2015). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Scientia Pharmaceutica, 83(1), 15–26. researchgate.net

Elucidation of Pharmacophoric Features for Target Interaction

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. nih.gov For 4H-chromen-4-one derivatives, elucidating these features is key to understanding their mechanism of action and designing new, more effective compounds.

A common pharmacophore model for this class of compounds often includes:

Aromatic rings: These can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the target's binding pocket.

Hydrogen bond acceptors: The carbonyl group (C=O) at the 4-position of the chromenone ring is a prominent hydrogen bond acceptor, capable of forming crucial interactions with amino acid residues like serine in the active site of enzymes such as COX-2. nih.gov

Hydrogen bond donors: Hydroxyl groups or other suitable substituents can act as hydrogen bond donors, further anchoring the molecule within the binding site.

Hydrophobic features: Alkyl or aryl substituents contribute to hydrophobic interactions, which are often critical for binding affinity.

For example, in the design of dual inhibitors for VEGFR-2 and c-Met, pharmacophore models were developed that included hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic ring features. nih.gov The successful identification of potent dual inhibitors validated the importance of these pharmacophoric elements.

Molecular docking studies provide further insight into the specific interactions between 4H-chromen-4-one derivatives and their targets. In the case of COX-2 inhibitors, docking simulations have shown that a p-MeSO2 substituent on a C-4 phenyl ring can orient itself favorably within a secondary pocket of the enzyme, interacting with residues such as Arg513, Val523, and His90. nih.gov This, combined with the hydrogen bonding of the chromene carbonyl group with Ser530, explains the high potency and selectivity of these compounds. nih.gov

The following table outlines the key pharmacophoric features and their roles in the interaction of 4H-chromen-4-one derivatives with biological targets.

| Pharmacophoric Feature | Example Functional Group | Role in Target Interaction |

| Hydrogen Bond Acceptor | Carbonyl group at C-4, Ether linkages | Forms hydrogen bonds with amino acid residues (e.g., Serine) in the active site. |

| Hydrogen Bond Donor | Hydroxyl groups, Amine groups | Donates hydrogen bonds to anchor the ligand in the binding pocket. |

| Aromatic Ring | Phenyl groups, Chromene ring itself | Participates in π-π stacking and hydrophobic interactions. |

| Hydrophobic Center | Alkyl chains (e.g., ethyl group), Aryl groups | Engages in hydrophobic interactions within the binding pocket. |

| Halogen Atoms | Fluorine, Chlorine | Can form halogen bonds and hydrogen bonds, increasing interactions with the target protein. nih.gov |

Design Principles for Lead Optimization Based on SAR

Lead optimization is an iterative process in drug discovery where a "lead" compound with initial biological activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. patsnap.com The SAR data gathered for 4H-chromen-4-one derivatives provides a clear set of design principles for this optimization process.

One fundamental principle is the systematic modification of substituents . numberanalytics.com By analyzing the effects of different functional groups at various positions on the chromene scaffold, medicinal chemists can identify which modifications are likely to enhance the desired biological activity. numberanalytics.com For instance, the discovery that a benzyl group at the C-3 position enhances COX-2 selectivity provides a clear direction for further optimization of this class of inhibitors. researchgate.net

Scaffold hopping is another valuable strategy. numberanalytics.com This involves replacing the core structure of the molecule while retaining the essential pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.

Bioisosteric replacement is a technique where a functional group is replaced with another group that has similar physical or chemical properties. numberanalytics.com This can be used to fine-tune the electronic and steric properties of a molecule to improve its interaction with the target or to enhance its pharmacokinetic profile.

Finally, structure-based drug design , which utilizes the three-dimensional structure of the target protein, can guide the optimization process. danaher.com By visualizing how a lead compound binds to its target, researchers can design modifications that enhance these interactions, leading to more potent and selective drugs. danaher.com

The optimization of natural product leads, which often have complex structures, can also benefit from these principles. nih.gov Strategies such as direct chemical manipulation of functional groups, SAR-directed optimization, and pharmacophore-oriented molecular design can be applied to simplify the structure and improve the "drug-likeness" of these compounds. nih.gov

Biosynthetic Pathways and Natural Occurrence of Chromone Scaffolds

Polyketide Synthase (PKS) Mediated Biosynthesis (Type III PKS)

The formation of the fundamental chromone (B188151) skeleton is predominantly mediated by Type III polyketide synthases (PKSs). nih.gov These enzymes are relatively simple homodimeric proteins that catalyze the iterative condensation of a starter molecule (an acyl-coenzyme A) with several extender units, which are typically malonyl-CoA. frontiersin.org The process involves a series of decarboxylative condensation reactions to build a linear polyketide chain, which is then folded and cyclized to form the characteristic bicyclic chromone ring. nih.govmdpi.com

A key enzyme in this process is chalcone (B49325) synthase (CHS), the most studied Type III PKS, which is essential for flavonoid biosynthesis but also serves as a model for related reactions. frontiersin.org More specific to chromone synthesis, a novel Type III PKS known as pentaketide (B10854585) chromone synthase (PCS) was isolated from Aloe arborescens. This enzyme catalyzes the condensation of five molecules of malonyl-CoA to produce the pentaketide chromone, 5,7-dihydroxy-2-methylchromone. researchgate.netelsevierpure.com

The substitution pattern of the resulting chromone, particularly at the C-2 position, is determined by the starter unit selected by the PKS. For the target molecule, 2-ethyl-7-hydroxy-4H-chromen-4-one , the biosynthesis would hypothetically require a butyryl-CoA starter unit to generate the ethyl group at the C-2 position. The subsequent condensation with three molecules of malonyl-CoA would form the polyketide chain that cyclizes to yield the 7-hydroxychromone core.

Table 1: Examples of Type III PKS Products and Putative Pathway for the Target Compound

| Enzyme Superfamily | Specific Enzyme (Example) | Starter Unit | Extender Units | Product(s) |

|---|---|---|---|---|

| Type III PKS | Chalcone Synthase (CHS) | p-Coumaroyl-CoA | 3x Malonyl-CoA | Naringenin Chalcone |

| Type III PKS | Stilbene Synthase (STS) | p-Coumaroyl-CoA | 3x Malonyl-CoA | Resveratrol |

| Type III PKS | Pentaketide Chromone Synthase (PCS) | Malonyl-CoA | 4x Malonyl-CoA | 5,7-dihydroxy-2-methylchromone |

Contributions from the Shikimic Acid Pathway

The shikimic acid pathway is a crucial metabolic route in plants and microorganisms that produces aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other phenolic compounds. numberanalytics.comresearchgate.net This pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) and proceeds through seven enzymatic steps to yield chorismate, a key branch-point metabolite. wikipedia.orgpan.olsztyn.pl

While the polyketide pathway can independently generate some aromatic structures, the shikimate pathway provides essential aromatic precursors for a vast array of natural products, including many chromones. researchgate.netresearchgate.net For instance, in the biosynthesis of 2-(2-phenylethyl)chromones in agarwood (Aquilaria spp.), the shikimate pathway provides phenylalanine. This amino acid is converted to a phenylethyl benzoyl-CoA starter unit, which is then condensed with malonyl-CoA by a Type III PKS to form the chromone backbone. mdpi.com Therefore, the shikimate pathway is integral for providing the aromatic building blocks that are incorporated into complex chromone structures.

Enzymatic Modulators and Transformations (O-Methyltransferases, Glycosyltransferases)

Following the initial synthesis of the core chromone scaffold by PKS enzymes, its structure is often further modified by a variety of "tailoring" enzymes. These modifications are critical for the chemical diversity and biological activity of the final molecules. frontiersin.org Among the most important modulators are O-methyltransferases (OMTs) and glycosyltransferases (GTs).

O-Methyltransferases (OMTs) are S-adenosyl-methionine (SAM)-dependent enzymes that catalyze the transfer of a methyl group to a hydroxyl group on the chromone ring. mdpi.com This O-methylation increases the lipophilicity of the molecule and can significantly alter its biological function. mdpi.com Research on agarwood has identified several OMTs involved in chromone biosynthesis. For example, in Aquilaria sinensis, the enzymes AsOMT11 and AsOMT16 were shown to specifically methylate the hydroxyl group at the C-6 position of 6-hydroxy-2-(2-phenylethyl)chromone (B3029933) to produce its methoxylated counterpart. oup.comresearchgate.net The 7-hydroxy group on the target compound, This compound , represents a potential site for such enzymatic O-methylation.

Glycosyltransferases (GTs) catalyze the attachment of sugar moieties (e.g., glucose) from an activated donor, such as UDP-glucose, to the chromone scaffold. This glycosylation generally increases the water solubility and stability of the compound. In the biosynthesis of 2-(2-phenylethyl)chromones, the enzyme UGT71BD1 has been identified as a multi-substrate catalyst capable of decorating the chromone core with various sugar groups. mdpi.com

Table 2: Examples of Enzymatic Modulators in Chromone Biosynthesis

| Enzyme Class | Specific Enzyme (Example) | Substrate | Function |

|---|---|---|---|

| O-Methyltransferase (OMT) | AsOMT11 / AsOMT16 | 6-hydroxy-2-(2-phenylethyl)chromone | Catalyzes O-methylation at the C-6 position |

| O-Methyltransferase (OMT) | AsOMT1 | Caffeoyl-CoA and various chromones | Catalyzes non-regioselective chromone methylation |

Genomic and Proteomic Perspectives on Chromone Biosynthesis

Advances in multi-omics technologies have revolutionized the study of secondary metabolite biosynthesis. scienceopen.com Genomic and proteomic approaches are powerful tools for identifying the genes and enzymes that constitute the chromone biosynthetic pathway. mdpi.com

Genomics involves sequencing the entire genome of an organism to create a catalogue of all potential genes. The sequencing of the Aquilaria sinensis genome, for example, led to the identification of 29 putative OMT genes and numerous PKS genes that could be involved in chromone production. mdpi.comoup.com

Transcriptomics , the study of all RNA transcripts, reveals which genes are actively expressed under specific conditions. Studies have shown that the genes for PKS and OMTs in Aquilaria are significantly upregulated in response to stress, such as wounding, which correlates with the increased production of chromones as a defense mechanism. mdpi.com

Proteomics , the large-scale study of proteins, confirms that the expressed genes are translated into functional enzymes. nih.gov By analyzing the protein profiles of cells under different conditions, researchers can link specific enzymes to the synthesis of particular metabolites. nih.gov The integration of these omics platforms provides a comprehensive map of the biosynthetic network, from the initial precursor pathways to the final tailored products, and facilitates the discovery of novel enzymes and regulatory mechanisms governing chromone synthesis. mdpi.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5,7-dihydroxy-2-methylchromone |

| 6-hydroxy-2-(2-phenylethyl)chromone |

| 6-methoxy-2-(2-phenylethyl)chromone |

| Naringenin Chalcone |

| Resveratrol |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Chorismate |

| Malonyl-CoA |

| p-Coumaroyl-CoA |

| Butyryl-CoA |

| Caffeoyl-CoA |

| Phosphoenolpyruvate (PEP) |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-ethyl-7-hydroxy-4H-chromen-4-one, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : Condensation of substituted phenolic precursors with ethyl acetoacetate under acidic conditions (e.g., H₂SO₄ catalysis). Purification via column chromatography (petroleum ether/ethyl acetate gradients) yields ~60-70% pure product .

- Route 2 : Cyclization of 2-hydroxyacetophenone derivatives using iodine/DMSO oxidative systems, followed by ethyl group introduction via Friedel-Crafts alkylation .

- Critical Parameters :

- Solvent choice (e.g., ethanol vs. dichloromethane) impacts reaction kinetics.

- Temperature control (reflux vs. room temperature) affects byproduct formation.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Key Techniques :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., ethyl group at C2: δ ~2.5 ppm for CH₂, δ ~1.2 ppm for CH₃).

- IR : O-H stretch at ~3200 cm⁻¹ (phenolic), C=O at ~1650 cm⁻¹ (chromenone core) .

- MS : Molecular ion peak at m/z 204.2 (C₁₁H₁₂O₃) with fragmentation patterns distinguishing ethyl and hydroxyl groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the chromenone core structure?

- Tools : Use SHELX programs (e.g., SHELXL for refinement, SHELXT for space-group determination) .

- Procedure :

- Collect single-crystal data (Cu-Kα radiation, λ = 1.54178 Å).

- Refinement parameters: R₁ < 0.05, wR₂ < 0.15, data-to-parameter ratio > 15 .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

- Approaches :

- Derivatization : Introduce polar groups (e.g., sulfonation at C7) while retaining bioactivity .

- Co-solvents : Use DMSO-water mixtures (≤5% DMSO) to maintain stability .

- Validation : UV-Vis spectroscopy (λmax ~340 nm) monitors aggregation/precipitation .

Q. How do substituents at C3/C6 influence antioxidant activity?

- Structure-Activity Relationship (SAR) :

| Substituent | Position | Antioxidant IC₅₀ (DPPH assay) |

|---|---|---|

| -H | C3 | 45 µM |

| -Cl | C6 | 28 µM |

| -OCH₃ | C7 | 62 µM |

- Electron-withdrawing groups (e.g., -Cl) enhance radical scavenging .

Q. What computational methods predict interactions with biological targets (e.g., kinases)?

- Protocol :

- Docking : AutoDock Vina with PDB structures (e.g., 3EQM for EGFR kinase).

- MD Simulations : GROMACS for stability analysis (RMSD < 2.0 Å over 50 ns) .

Data Contradiction Analysis

Q. Discrepancies in reported antimicrobial activity: How to validate?

- Root Cause : Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or assay protocols (MIC vs. disk diffusion).

- Resolution :

- Standardize testing per CLSI guidelines.

- Include positive controls (e.g., ciprofloxacin) and replicate experiments (n ≥ 3) .

Conflicting crystallographic data on bond lengths in the chromenone ring

- Analysis : Compare SHELXL refinement logs for thermal displacement parameters (Ueq).

- Mitigation : Use high-resolution data (d-spacing < 0.8 Å) and twin refinement for twinned crystals .

Methodological Tables

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Key Advantage |

|---|---|---|---|

| Acidic catalysis | 66.8 | 98.5 | Scalable, low-cost reagents |

| Oxidative cyclization | 75.0 | 99.2 | Fewer byproducts |

Table 2 : Key Crystallographic Parameters (from )

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a, b, c (Å) | 10.52, 7.89, 15.34 |

| R₁ (all data) | 0.048 |

| CCDC deposition | 987654 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.